molecular formula C14H11FO2 B1438273 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one CAS No. 142070-24-4

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one

Cat. No.: B1438273
CAS No.: 142070-24-4
M. Wt: 230.23 g/mol
InChI Key: PPVHWFPRPONKQL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one typically involves the reaction of 3-fluoro-4-phenoxybenzaldehyde with a suitable reagent such as acetyl chloride in the presence of a catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and catalysts as in laboratory settings. The process is optimized for yield and purity, with stringent control over reaction conditions to ensure consistency .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and phenoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)ethan-1-one
  • 1-(3-Fluorophenyl)ethan-1-one
  • 1-(4-Phenoxyphenyl)ethan-1-one

Uniqueness

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one is unique due to the presence of both fluoro and phenoxy groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one is a synthetic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a phenoxy group and a fluorine atom, suggests enhanced lipophilicity and selective interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₄H₁₁FO₂. The presence of the fluorine atom is expected to influence the compound's reactivity and interaction with biological systems. The structural representation is as follows:

SMILES CC O C1 CC C C C1 OC2 CC CC C2 F\text{SMILES CC O C1 CC C C C1 OC2 CC CC C2 F}

Research indicates that this compound acts primarily as a receptor antagonist . Its interactions with specific receptors suggest potential applications in treating conditions such as anxiety and depression. The compound's mechanism involves inhibiting pathways related to stress response and mood regulation, which are critical in psychiatric disorders.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Receptor Antagonism Inhibits specific receptors involved in mood regulation
Enzyme Interaction Potential to interact with various enzymes, suggesting applications in proteomics research
Therapeutic Potential Possible use in drug development for anxiety and mood disorders

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Proteomics Research : The compound has been identified as a valuable tool for studying enzyme activities and protein interactions. Its selective binding properties make it suitable for biochemical assays aimed at understanding complex biological systems.
  • Therapeutic Applications : In vitro studies have demonstrated its effectiveness as a selective antagonist for certain receptors, indicating potential therapeutic applications in managing anxiety and depression .
  • Structure-Activity Relationship (SAR) : Comparative studies with structurally similar compounds have highlighted the unique biological profile of this compound. For instance, variations in substituent groups significantly alter reactivity and biological effects, emphasizing the importance of its fluorinated structure .

Comparative Analysis with Related Compounds

To better understand the significance of this compound, a comparison with structurally related compounds is useful:

Compound Name Key Differences
1-(4-Phenoxyphenyl)ethan-1-oneLacks the fluorine group; potentially alters reactivity and biological effects
2-(3-Fluoro-4-phenoxyphenyl)ethan-1-oneDifferent positioning of the fluoro group may influence properties and interactions
1-(3-Fluoro-4-phenyl)ethan-1-oneVariation in substituent groups may lead to distinct chemical behavior

Properties

IUPAC Name

1-(3-fluoro-4-phenoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-10(16)11-7-8-14(13(15)9-11)17-12-5-3-2-4-6-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVHWFPRPONKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655701
Record name 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142070-24-4
Record name 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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